molecular formula C8H4ClF3O2 B1405158 2,3,5-Trifluoro-4-methoxybenzoyl chloride CAS No. 501701-44-6

2,3,5-Trifluoro-4-methoxybenzoyl chloride

Cat. No.: B1405158
CAS No.: 501701-44-6
M. Wt: 224.56 g/mol
InChI Key: XWXDONPJASVERE-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride with the molecular formula C₈H₄ClF₃O₂ (molar mass: 234.56 g/mol). This compound features a benzoyl chloride backbone substituted with three fluorine atoms at the 2-, 3-, and 5-positions, and a methoxy group (-OCH₃) at the 4-position. Its structure confers high reactivity due to the electron-withdrawing fluorine atoms and the acyl chloride group, making it a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For instance, it is identified as Moxifloxacin Impurity 103 (synonym in ), highlighting its role in synthesizing fluoroquinolone antibiotics .

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-7-4(10)2-3(8(9)13)5(11)6(7)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDONPJASVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most comprehensive industrial process, as disclosed in patents CN103450013A and CN103450013B, involves a sequence of reactions:

  • Step 1: Reaction of tetrachlorophthalic anhydride with methylamine to produce N-methyl tetrachlorophthalimide.
  • Step 2: Fluorination of the intermediate with alkali metal fluoride to yield N-methyl tetrafluorophthalimide.
  • Step 3: Hydrolysis and decarboxylation to generate trifluoro-3-hydroxybenzoic acid.
  • Step 4: Methylation of trifluoro-3-hydroxybenzoic acid to produce trifluoro-3-methoxybenzoic acid.
  • Step 5: Acidification to obtain trifluoro-3-methoxybenzoic acid sodium.
  • Step 6: Acylation with thionyl chloride and N,N-dimethylformamide (DMF) to produce the final benzoyl chloride.

Reaction Pathway Diagram

Tetrachlorophthalic anhydride
      |
Reaction with methylamine
      |
N-methyl tetrachlorophthalimide
      |
Fluorination with alkali metal fluoride
      |
N-methyl tetrafluorophthalimide
      |
Hydrolysis + decarboxylation
      |
Trifluoro-3-hydroxybenzoic acid
      |
Methylation (dimethyl sulfate)
      |
Trifluoro-3-methoxybenzoic acid
      |
Acidification
      |
Trifluoro-3-methoxybenzoic acid sodium
      |
Acylation with thionyl chloride + DMF
      |
2,3,5-Trifluoro-4-methoxybenzoyl chloride

Research Findings & Data

Step Raw Material Reagents Conditions Yield/Notes
1 Tetrachlorophthalic anhydride Methylamine 35°C, 10 hours Solid N-methyl tetrachlorophthalimide obtained
2 N-methyl tetrachlorophthalimide Alkali metal fluoride 145-150°C, 2 hours N-methyl tetrafluorophthalimide
3 N-methyl tetrafluorophthalimide NaOH Decarboxylation + hydrolysis Trifluoro-3-hydroxybenzoic acid
4 Trifluoro-3-hydroxybenzoic acid Dimethyl sulfate pH 9, <35°C Trifluoro-3-methoxybenzoic acid sodium
5 Trifluoro-3-methoxybenzoic acid sodium HCl pH<0.5 Trifluoro-3-methoxybenzoic acid
6 Acidified product SOCl₂ + DMF 78-80°C, 5 hours Final benzoyl chloride, purity >99.6%, yield ~55%

Advantages: High purity, suitable for industrial scale, relatively straightforward process.

Challenges: Use of toxic reagents (thionyl chloride, DMF), energy-intensive steps, and need for recovery systems.

Alternative Route Using Fluorine Replacement and Methylation

Method Overview

This route, as described in patent CN111253241A, involves:

  • Starting from tetrafluorophthalic acid.
  • Methylation with methanol under alkaline conditions.
  • Decarboxylation with tri-n-butylamine.
  • Acyl chlorination to produce the benzoyl chloride.

Research Findings & Data

Step Raw Material Reagents Conditions Yield/Notes
1 Tetrafluorophthalic acid Methanol Alkaline, reflux Methylation, yield variable (~50-60%)
2 Methylated intermediate Tri-n-butylamine Decarboxylation Lower selectivity, toxicity concerns
3 Decarboxylated product SOCl₂ Acylation Yield around 55-66%, toxicity issues

Advantages: Uses less toxic methylation reagents, potentially lower cost.

Challenges: Lower yields, complex purification, and handling toxicity of reagents.

Synthesis via Tetrafluorophthalimide Hydrolysis

Method Overview

This approach involves:

  • Starting from tetrafluorophthalimide.
  • Hydrolyzing under alkaline conditions to produce trifluoro-3-hydroxybenzoic acid.
  • Methylation, decarboxylation, and acylation steps similar to previous methods.

Research Findings & Data

Step Raw Material Reagents Conditions Yield/Notes
1 Tetrafluorophthalimide NaOH Hydrolysis Selective hydrolysis of imide
2 Hydrolyzed product Dimethyl sulfate Methylation Yield around 50-55%
3 Methylated product Tri-n-butylamine Decarboxylation Lower efficiency (~55%)
4 Final product SOCl₂ Acylation Yield ~55%, toxicity concerns

Advantages: Potentially milder conditions, fewer steps.

Challenges: Similar toxicity issues, moderate yields.

Summary and Comparative Data Table

Preparation Method Raw Materials Key Reagents Main Advantages Main Disadvantages Typical Yield (%)
Multi-step industrial Tetrachlorophthalic anhydride Methylamine, alkali fluoride, NaOH, SOCl₂ High purity, scalable Toxic reagents, energy intensive 55-60
Fluorine replacement + methylation Tetrafluorophthalic acid Methanol, tri-n-butylamine Lower toxicity, cost Lower yield, complex purification 50-66
Phthalimide hydrolysis Tetrafluorophthalimide NaOH, dimethyl sulfate, SOCl₂ Mild conditions, fewer steps Toxic reagents, moderate yields ~55

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluoro-4-methoxybenzoic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound from the corresponding acid.

    N,N-Dimethylformamide: Acts as a catalyst in the synthesis process.

    Water: For hydrolysis reactions.

Major Products

    2,3,5-Trifluoro-4-methoxybenzoic acid: Formed through hydrolysis.

    Amides: Formed through condensation reactions with amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 2,3,5-Trifluoro-4-methoxybenzoyl chloride typically involves the following methods:

  • From 2,3,5-Trifluoro-4-methoxybenzoic Acid :
    • Reaction with thionyl chloride.
    • Catalyzed by N,N-dimethylformamide.
    • This route is efficient for producing the acyl chloride from the corresponding acid.
  • Industrial Production :
    • Multi-step processes starting from tetrachlorophthalic anhydride.
    • Involves reactions with methylamine and alkali metal fluoride to yield intermediates that are further processed to obtain the final product .

Pharmaceuticals

One of the primary applications of this compound is as an intermediate in pharmaceutical synthesis. Notably:

  • Fluoroquinolone Antibiotics : It is crucial in synthesizing compounds like Moxifloxacin and Gatifloxacin, which are used to treat bacterial infections. The trifluoromethyl group enhances antibacterial activity and pharmacokinetic properties .
AntibioticApplicationMechanism
MoxifloxacinBroad-spectrum antibacterialInhibits DNA gyrase and topoisomerase IV
GatifloxacinRespiratory and urinary tract infectionsSimilar mechanism as Moxifloxacin

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

  • Acylating Agent : It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters. This property is exploited in creating complex organic molecules .
Reaction TypeNucleophileProduct
Nucleophilic SubstitutionAmineAmide
HydrolysisWater2,3,5-Trifluoro-4-methoxybenzoic Acid
CondensationAlcoholEster

Material Science

The compound is also employed in material science for developing new materials with specific properties:

  • Polymer Chemistry : It can be used to modify polymers to enhance their thermal stability and chemical resistance due to the presence of fluorine atoms.

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains (both Gram-positive and Gram-negative). The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Studies

  • Synthesis of Moxifloxacin :
    • A study demonstrated the effective use of this compound in synthesizing Moxifloxacin with a yield exceeding 90%. The intermediate facilitated the construction of critical fluoroquinolone structures .
  • Material Modification :
    • Research indicated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and resistance to solvents, showcasing its utility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The presence of trifluoromethyl and methoxy groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoyl Chloride Derivatives

Compound Name Molecular Formula Substituent Positions CAS Number Primary Applications Reference Evidence
This compound C₈H₄ClF₃O₂ 2-F, 3-F, 5-F; 4-OCH₃ 1263376-71-1* Pharmaceutical synthesis (e.g., moxifloxacin impurities)
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 3-Cl; 5-CF₃ 886496-83-9 R&D use (specialty chemicals)
2,4,5-Trifluorobenzoyl chloride C₇H₂ClF₃O 2-F, 4-F, 5-F 101687-07-4† Agrochemical intermediates
5-Methoxy-2,3,4-trifluorobenzoyl chloride C₈H₄ClF₃O₂ 2-F, 3-F, 4-F; 5-OCH₃ 1263376-71-1 Not specified (structural analog)
4-Methoxy-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O₂ 3-CF₃; 4-OCH₃ N/A‡ Organic synthesis

*CAS number overlaps with 5-Methoxy-2,3,4-trifluorobenzoyl chloride due to isomeric similarity. †CAS number for 2,3,4,5-tetrafluoro-6-methylbenzoyl chloride (structural variant). ‡Synonyms include multiple naming conventions but lack a specific CAS in .

Biological Activity

Introduction

2,3,5-Trifluoro-4-methoxybenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C9H6ClF3O2
  • Molecular Weight : 236.59 g/mol
  • IUPAC Name : this compound

This compound features a trifluoromethyl group and a methoxy group attached to a benzoyl chloride moiety, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. It has been tested on several cancer cell lines, demonstrating the ability to induce apoptosis through caspase activation pathways. The compound's interaction with DNA repair mechanisms also suggests a role in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

  • Leukemia Cell Lines : A study evaluated the effects of this compound on human leukemia cell lines (e.g., HL-60). Results indicated significant cell cycle arrest at the G2/M phase and increased apoptosis rates compared to control groups. The compound's ability to modulate apoptotic signaling pathways was confirmed through Western blot analysis showing increased levels of cleaved PARP and caspase-3 activation.
  • Bacterial Inhibition : Another study focused on the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined using broth dilution methods, revealing that the compound effectively inhibited bacterial growth at low concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane integrity.
  • DNA Interaction : The presence of electrophilic sites allows it to form adducts with nucleophilic sites in DNA, potentially leading to cytotoxicity in rapidly dividing cells.

Data Summary Table

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition at low MICs
AnticancerHL-60 (leukemia)Induced apoptosis and cell cycle arrest
Apoptosis MechanismVarious cancer cell linesIncreased caspase activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,3,5-Trifluoro-4-methoxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation and methoxylation of benzoyl chloride derivatives. A common approach involves reacting the corresponding benzoic acid with thionyl chloride (SOCl₂) in dimethylformamide (DMF) as a catalyst. Reaction temperatures between 70–80°C for 4–6 hours typically yield optimal conversion . Alternative routes using triphosgene under controlled anhydrous conditions (353 K, 1–4 hours) may improve selectivity for fluorinated products . Key factors affecting yield include stoichiometric ratios of halogenating agents, solvent purity, and inert atmosphere maintenance to prevent hydrolysis.

Q. How can researchers purify this compound, and what analytical methods confirm purity?

  • Methodological Answer : Purification is achieved via fractional distillation under reduced pressure (e.g., 16 mmHg for similar benzoyl chlorides, bp ~78–83°C) . Residual acids or solvents are removed using anhydrous sodium sulfate. Purity is confirmed by:

  • GC-MS : Retention time and fragmentation patterns compared to standards (NIST database references recommended) .
  • ¹⁹F NMR : Distinct fluorine signals at δ -110 to -120 ppm (trifluoromethyl groups) and δ -60 to -70 ppm (methoxy-adjacent fluorines) .
  • Assay Purity : Titration with anhydrous ethanol to quantify unreacted acid chlorides .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its lachrymatory and corrosive nature, handling requires:

  • PPE : Acid-resistant gloves, face shields, and fume hood use.
  • Storage : In sealed amber glass under argon at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralization with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Kinetic studies using stopped-flow IR spectroscopy can track reaction rates with varying nucleophiles (e.g., aniline vs. ethanol). Hammett plots correlating σ values of substituents (F, OCH₃) with rate constants reveal meta-fluorine’s stronger deactivation compared to para-methoxy . Computational DFT modeling (e.g., Gaussian) further elucidates charge distribution and transition states .

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Stabilizers : Adding 1–2% w/w molecular sieves (3Å) to absorb moisture .
  • Solvent Choice : Using anhydrous dichloromethane or tetrahydrofuran with <10 ppm H₂O.
  • Kinetic Trapping : Conducting reactions at sub-zero temperatures (-20°C) to slow water diffusion .

Q. How is this compound utilized in synthesizing bioactive molecules, and what structural features enhance binding affinity?

  • Methodological Answer : It serves as a key intermediate in:

  • Antimicrobial Agents : Coupling with pyridinylmethylphenyl groups to target bacterial enzymes (e.g., DNA gyrase) .
  • Agrochemicals : Derivatization into trifluoromethoxy-containing herbicides with improved photostability . Structure-activity relationship (SAR) studies highlight the importance of fluorine’s electronegativity and methoxy’s steric bulk for target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 2
2,3,5-Trifluoro-4-methoxybenzoyl chloride

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